molecular formula C16H18BrFN2O B15170436 Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl- CAS No. 649761-34-2

Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-

Cat. No.: B15170436
CAS No.: 649761-34-2
M. Wt: 353.23 g/mol
InChI Key: FCPSGMCIIXDXNM-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are critical in medicinal chemistry due to their structural versatility and biological relevance. The compound 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methylpyrimidine features a pyrimidine core substituted at the 2-, 4-, and 6-positions (Figure 1). The 5-bromopentyloxy chain at position 4 introduces a halogenated alkyl group, which may enhance lipophilicity and serve as a synthetic handle for further modifications.

Such derivatives are often synthesized via cyclization and functionalization of pyrimidine precursors .

Properties

IUPAC Name

4-(5-bromopentoxy)-6-(4-fluorophenyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrFN2O/c1-12-19-15(13-5-7-14(18)8-6-13)11-16(20-12)21-10-4-2-3-9-17/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPSGMCIIXDXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCCCCBr)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477730
Record name Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649761-34-2
Record name Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

Table 1 compares substituents and key properties of analogous pyrimidines:

Compound Name Position 2 Position 4 Position 6 Biological Activity/Application Reference
4-[(5-Bromopentyl)oxy]-6-(4-fluorophenyl)-2-methylpyrimidine Methyl 5-Bromopentyloxy 4-Fluorophenyl Not explicitly reported (structural focus) N/A
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Phenyl (4-Methoxyphenyl)aminomethyl Methyl Antibacterial, antifungal
4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxaldehyde N-Methyl-N-methylsulfonylamino Isopropyl 4-Fluorophenyl Intermediate for Rosuvastatin synthesis
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (2-Methoxyethyl)sulfanyl 2-Methylpropyl Oxo Potential chemotherapeutic agent
4-[(4-Fluorophenyl)thio]-N-(1-methylethyl)-6-(trifluoromethyl)-2-pyrimidinamine (1-Methylethyl)amino (4-Fluorophenyl)thio Trifluoromethyl Not explicitly reported

Key Observations :

  • Position 2 : Methyl or phenyl groups (as in ) are common, but bulkier substituents like sulfonamides () or thioethers () alter solubility and target engagement.
  • Position 4: The 5-bromopentyloxy group in the target compound is unique; similar derivatives use amino (), sulfonylamino (), or thioether () groups.
  • Position 6: The 4-fluorophenyl group is recurrent in immunomodulators () and statin intermediates (), suggesting its role in aromatic stacking or enzyme inhibition.
Crystallographic and Conformational Analysis
  • Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for the phenyl group) influence packing and hydrogen bonding .
  • Intermolecular Interactions : Weak C–H⋯O and C–H⋯π bonds stabilize crystals in fluorophenyl-containing pyrimidines (), suggesting similar interactions for the target compound.

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